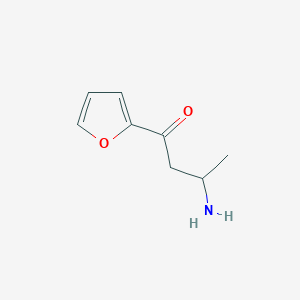
3-Amino-1-(furan-2-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(furan-2-yl)butan-1-one is an organic compound with the molecular formula C8H11NO2. It is a derivative of butanone, featuring an amino group and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(furan-2-yl)butan-1-one typically involves the reaction of furan derivatives with appropriate amines under controlled conditions. One common method includes the use of furan-2-carbaldehyde and a suitable amine in the presence of a reducing agent to form the desired product .
Industrial Production Methods: Industrial production methods often employ biocatalysis due to its high enantio-, chemo-, and regio-selectivity. Biocatalytic systems, both whole-cell and isolated enzyme systems, are increasingly used to produce complex molecules, including this compound, under mild conditions to avoid issues like racemization and isomerization .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(furan-2-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and acids (HCl, HBr).
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated furans.
Scientific Research Applications
3-Amino-1-(furan-2-yl)butan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Amino-1-(furan-2-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(furan-2-yl)butan-2-one: Similar structure but lacks the amino group.
3-Amino-1-(furan-3-yl)butan-2-one: Similar structure but with the furan ring at a different position
Uniqueness: 3-Amino-1-(furan-2-yl)butan-1-one is unique due to the presence of both an amino group and a furan ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-1-(furan-2-yl)butan-1-one |
InChI |
InChI=1S/C8H11NO2/c1-6(9)5-7(10)8-3-2-4-11-8/h2-4,6H,5,9H2,1H3 |
InChI Key |
APEQIFISCQQGBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=CO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















